molecular formula C19H14ClF2N5O B10797405 2-Chloro-5-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]aniline

2-Chloro-5-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]aniline

Cat. No.: B10797405
M. Wt: 401.8 g/mol
InChI Key: UUAZLIWHOSTWRP-UHFFFAOYSA-N
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Description

OSM-S-548: is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-548 involves the construction of the thienopyrimidine scaffoldThe reaction conditions often involve the use of ammonium hydroxide solution in a sealed tube at elevated temperatures (around 120°C) to introduce an amine at the 4-position .

Industrial Production Methods: While specific industrial production methods for OSM-S-548 are not detailed, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: OSM-S-548 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in a variety of substituted aminothienopyrimidine compounds.

Scientific Research Applications

Chemistry: OSM-S-548 is used in chemical research to explore new synthetic routes and reaction mechanisms. Its unique structure makes it a valuable compound for studying the reactivity of aminothienopyrimidines.

Biology: In biological research, OSM-S-548 is investigated for its potential as an antimalarial agent. Studies have shown that it has activity against Plasmodium falciparum, the parasite responsible for malaria .

Medicine: The compound’s potential antimalarial properties make it a candidate for drug development. Researchers are exploring its efficacy and safety in preclinical studies.

Industry: OSM-S-548 can be used as a starting material for the synthesis of other biologically active compounds. Its unique structure allows for the development of new derivatives with potential pharmaceutical applications.

Mechanism of Action

OSM-S-548 exerts its effects by inhibiting the Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound acts as a pro-inhibitor, forming a covalent adduct with the enzyme, which blocks its activity .

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.

    TCMDC-135294: A structurally related compound from the same series.

Uniqueness: OSM-S-548 is unique due to its specific functional groups and the way it interacts with PfAsnRS. While other compounds in the series also target the same enzyme, OSM-S-548 has shown distinct activity profiles and resistance development patterns .

By understanding the detailed properties and applications of OSM-S-548, researchers can continue to explore its potential in various scientific fields and contribute to the development of new antimalarial therapies.

Properties

Molecular Formula

C19H14ClF2N5O

Molecular Weight

401.8 g/mol

IUPAC Name

2-chloro-5-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]aniline

InChI

InChI=1S/C19H14ClF2N5O/c20-13-3-2-12(8-16(13)23)19-26-25-17-9-24-10-18(27(17)19)28-6-5-11-1-4-14(21)15(22)7-11/h1-4,7-10H,5-6,23H2

InChI Key

UUAZLIWHOSTWRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCOC2=CN=CC3=NN=C(N23)C4=CC(=C(C=C4)Cl)N)F)F

Origin of Product

United States

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